

Spectral Analysis of 3,5-Dimethyl-1-hexyn-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-hexyn-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary acetylenic alcohol, **3,5-Dimethyl-1-hexyn-3-ol**. The information presented herein is crucial for the qualitative and quantitative analysis of this compound, facilitating its identification, characterization, and application in various research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of the analytical workflow and molecular fragmentation.

Spectral Data Summary

The spectral data for **3,5-Dimethyl-1-hexyn-3-ol** is compiled from various spectroscopic techniques. The following tables provide a quantitative summary of the available data to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific chemical shifts and coupling constants for **3,5-Dimethyl-1-hexyn-3-ol** are not readily available in a consolidated public source, typical spectral regions for the protons and carbons in its structural environment are well-established. The data presented here are based on database entries and predictive models.^{[1][2]}

¹H NMR (Proton NMR) Spectral Data (Predicted)

Protons	Chemical Shift (ppm) Range	Multiplicity
-C≡C-H	2.0 - 3.0	Singlet
-OH	1.5 - 4.0 (variable)	Singlet (broad)
-CH ₂ -	1.5 - 1.8	Multiplet
-CH(CH ₃) ₂	1.8 - 2.2	Multiplet
-C(OH)-CH ₃	1.2 - 1.6	Singlet
-CH(CH ₃) ₂	0.8 - 1.0	Doublet

¹³C NMR (Carbon NMR) Spectral Data

Publicly available ¹³C NMR spectra for **3,5-Dimethyl-1-hexyn-3-ol** confirm the presence of the expected carbon environments.[\[2\]](#)

Carbon	Chemical Shift (ppm) Range
C≡C-H	80 - 90
-C≡C-H	70 - 80
-C(OH)-	65 - 75
-CH ₂ -	40 - 50
-CH(CH ₃) ₂	25 - 35
-C(OH)-CH ₃	20 - 30
-CH(CH ₃) ₂	20 - 25

Infrared (IR) Spectroscopy Data

The IR spectrum of **3,5-Dimethyl-1-hexyn-3-ol** exhibits characteristic absorption bands corresponding to its functional groups.[\[3\]](#)

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C≡C-H stretch (alkyne)	3250 - 3350	Strong, Sharp
C-H stretch (alkane)	2850 - 3000	Medium to Strong
C≡C stretch (alkyne)	2100 - 2260	Weak to Medium
C-O stretch (alcohol)	1000 - 1260	Strong

Mass Spectrometry (MS) Data

Mass spectrometry data for **3,5-Dimethyl-1-hexyn-3-ol** reveals a distinct fragmentation pattern useful for its identification. The following table lists the major fragments observed.[\[4\]](#)

m/z	Relative Intensity (%)	Possible Fragment Ion
111	~10	[M-CH ₃] ⁺
93	~5	[M-CH ₃ -H ₂ O] ⁺
69	100	[C ₅ H ₉] ⁺
57	~5	[C ₄ H ₉] ⁺
43	~25	[C ₃ H ₇] ⁺

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide. These represent standard procedures for obtaining the spectral data of a compound like **3,5-Dimethyl-1-hexyn-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3,5-Dimethyl-1-hexyn-3-ol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** A small drop of neat **3,5-Dimethyl-1-hexyn-3-ol** is placed directly onto the diamond crystal of the ATR accessory.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory is used for analysis.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

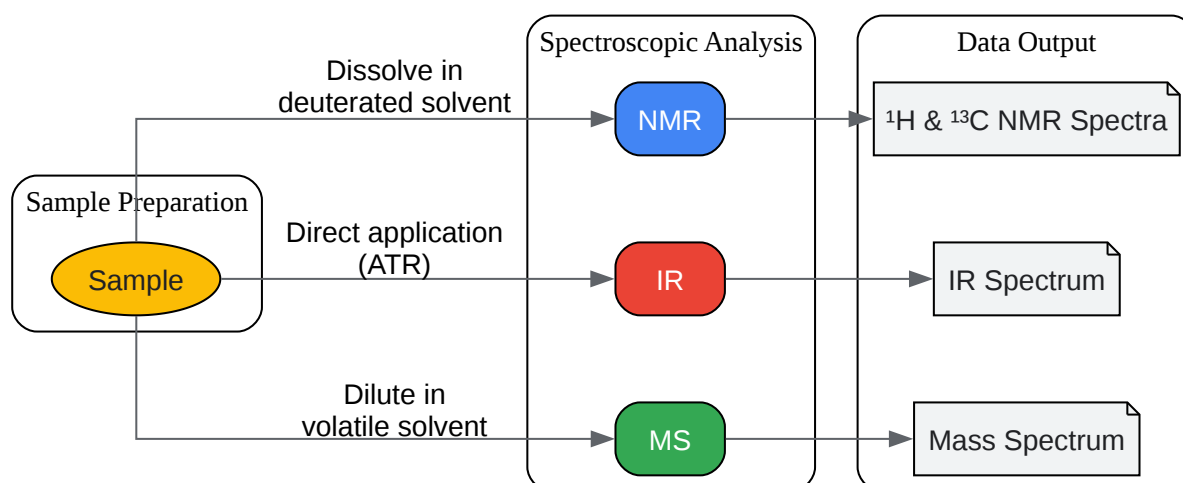
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **3,5-Dimethyl-1-hexyn-3-ol** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source) is used.
- **GC Separation:** A small volume of the sample solution (e.g., 1 μ L) is injected into the GC inlet. The separation is performed on a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 $^{\circ}$ C) to a final temperature (e.g., 250 $^{\circ}$ C) to ensure the elution of the compound. Helium is typically used as the carrier gas.
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-300 amu).
- **Data Analysis:** The resulting total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern.

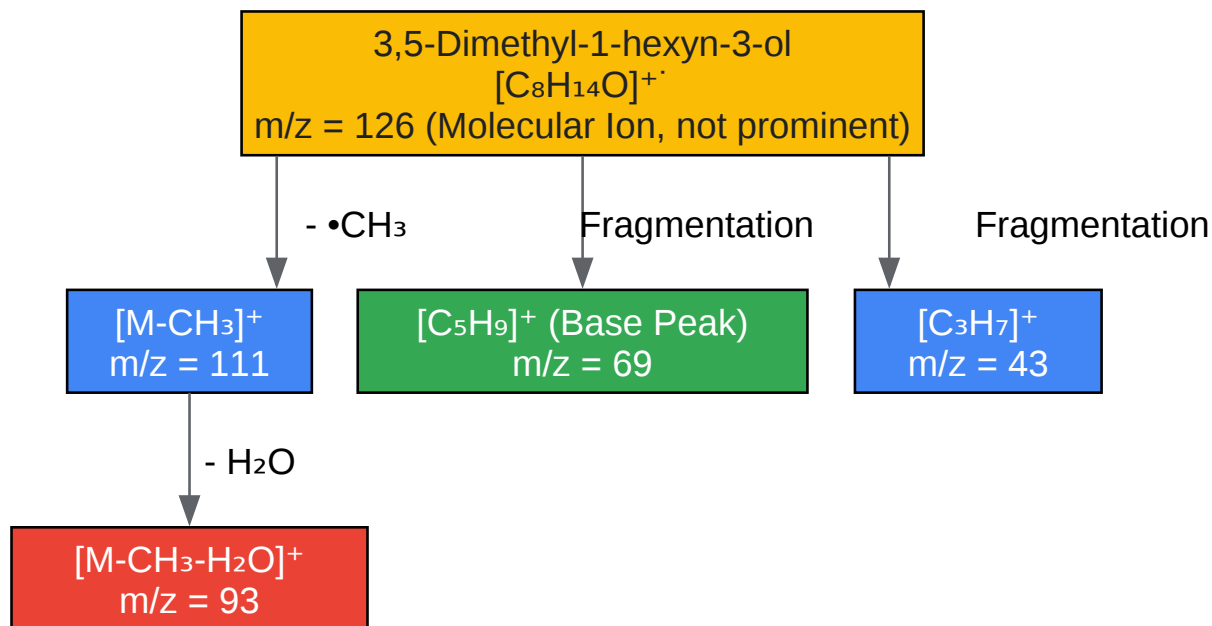
Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for **3,5-Dimethyl-1-hexyn-3-ol**.



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A generalized workflow for the spectroscopic analysis of **3,5-Dimethyl-1-hexyn-3-ol**.



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A proposed fragmentation pathway for **3,5-Dimethyl-1-hexyn-3-ol** in mass spectrometry.

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